An In-Depth Technical Guide to 3-Aminopropanamide: Chemical Structure, Properties, and Core Applications
An In-Depth Technical Guide to 3-Aminopropanamide: Chemical Structure, Properties, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-aminopropanamide, a small molecule of significant interest in food chemistry and toxicology. The document details its chemical structure, physicochemical properties, and its pivotal role as a key intermediate in the formation of acrylamide in thermally processed foods. This guide also explores its synthesis, chemical reactions, and analytical methodologies. While direct interactions with specific biological signaling pathways are not extensively documented, its function as a precursor to the neurotoxin and potential carcinogen acrylamide underscores its toxicological relevance.
Chemical Structure and Nomenclature
3-Aminopropanamide, also known as β-alaninamide, is a simple amide derivative of the amino acid β-alanine. Its chemical structure consists of a three-carbon chain with a primary amine group at the 3-position and a carboxamide group at the 1-position. The hydrochloride salt is a common commercially available form.[1]
IUPAC Name: 3-aminopropanamide[2] Synonyms: β-Alaninamide, 3-Aminopropionamide[2][3] CAS Number: 4726-85-6 (for the free base)[3], 64017-81-8 (for the hydrochloride salt)[1][2][4] Molecular Formula: C₃H₈N₂O[3] SMILES: NCCC(=O)N[3] InChI Key: RSDOASZYYCOXIB-UHFFFAOYSA-N
Physicochemical and Biological Properties
A summary of the key physicochemical and biological properties of 3-aminopropanamide and its hydrochloride salt is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 88.11 g/mol (free base), 124.57 g/mol (hydrochloride) | [3][4] |
| Appearance | Solid | [5] |
| Melting Point | 102-155 °C (hydrochloride) | |
| Boiling Point | 306.5 °C at 760 mmHg (free base, predicted) | [6] |
| Water Solubility | Soluble | |
| LogP | -1.9 (predicted) | |
| pKa | Not available | |
| Biological Role | Intermediate in acrylamide formation | [7][8][9] |
Core Area of Relevance: Acrylamide Formation
The most significant role of 3-aminopropanamide is as a key intermediate in the Maillard reaction, which leads to the formation of acrylamide in carbohydrate-rich foods cooked at high temperatures.[7][9] Acrylamide is a known neurotoxin and is classified as a probable human carcinogen.
The Maillard Reaction Pathway to Acrylamide
The formation of acrylamide from asparagine and a reducing sugar proceeds through a series of steps where 3-aminopropanamide is a critical, transient intermediate.[7][9] The generally accepted pathway is initiated by the reaction of the amino group of asparagine with the carbonyl group of a reducing sugar to form a Schiff base. This is followed by decarboxylation to form an azomethine ylide, which can then hydrolyze to 3-aminopropanamide. Subsequent deamination of 3-aminopropanamide yields acrylamide.[9]
Synthesis and Chemical Reactivity
Synthesis
A common laboratory synthesis of 3-aminopropanamide hydrochloride involves a multi-step process starting from acrylonitrile.[1]
Chemical Reactions
3-Aminopropanamide can undergo reactions typical of primary amines and amides, such as oxidation, reduction, and substitution.[1] Of particular note is its ability to react with acrylamide itself via a Michael addition, forming a less cytotoxic adduct.[8] This reaction has been investigated as a potential strategy to mitigate acrylamide levels in food.[8]
Biological Activity and Toxicology
Direct biological signaling pathways for 3-aminopropanamide are not well-established in the scientific literature. Its primary biological relevance stems from its role as a precursor to acrylamide.[7][8][9] The toxicity of acrylamide is well-documented, and therefore, understanding the formation and occurrence of 3-aminopropanamide is crucial for food safety and public health. Some studies have suggested that 3-aminopropanamide moieties can be incorporated into larger molecules for potential therapeutic applications, such as in anti-tumor research.[10]
Experimental Protocols
Synthesis of 3-Aminopropanamide Hydrochloride (General Method)
This protocol is a generalized representation based on the reaction of acrylonitrile with ammonia followed by hydrolysis and acidification.[1]
Materials:
-
Acrylonitrile
-
Ammonia
-
Diphenylamine (or other suitable solvent)
-
tert-Butanol (or other suitable solvent)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and equipment for reactions under pressure and temperature control.
Procedure:
-
In a high-pressure reactor, combine acrylonitrile, ammonia, diphenylamine, and tert-butanol.
-
Heat the mixture under elevated temperature and pressure. The specific conditions will depend on the scale and desired reaction rate.
-
After the reaction is complete, cool the reactor and carefully vent any excess pressure.
-
The resulting product, β-aminopropionitrile, is then subjected to hydrolysis. Add a solution of sodium hydroxide and heat the mixture to convert the nitrile group to a carboxylic acid, forming β-aminopropionic acid.
-
Finally, acidify the solution with hydrochloric acid to protonate the amino group and facilitate the formation of 3-aminopropanamide hydrochloride.
-
The final product can be purified by recrystallization.
Analysis of 3-Aminopropanamide in Food Matrices
A common analytical method for the quantification of 3-aminopropanamide involves derivatization followed by liquid chromatography.
Materials:
-
Food sample
-
Extraction solvent (e.g., water, methanol/water mixture)
-
Dansyl chloride (derivatizing agent)
-
Liquid chromatograph with a fluorescence detector (LC-FLD)
-
Analytical standards of 3-aminopropanamide
Procedure:
-
Homogenize the food sample.
-
Extract 3-aminopropanamide from the sample using an appropriate solvent and sonication or shaking.
-
Centrifuge the mixture and collect the supernatant.
-
Derivatize the extract with dansyl chloride. This reaction targets the primary amine group of 3-aminopropanamide, rendering it fluorescent.
-
Analyze the derivatized sample by LC-FLD. The separation is typically achieved on a C18 column with a gradient elution.
-
Quantify the amount of 3-aminopropanamide by comparing the peak area to a calibration curve prepared with analytical standards.
Conclusion
3-Aminopropanamide is a molecule of considerable interest, primarily due to its central role in the formation of the food processing contaminant acrylamide. While its direct biological activity and interactions with specific signaling pathways remain an area for further investigation, its chemical properties and reactivity are well-characterized. The methodologies for its synthesis and analysis are established, providing a solid foundation for researchers in food science, toxicology, and drug development to further explore its significance. Future research may focus on elucidating any direct biological roles of 3-aminopropanamide and developing more effective strategies to mitigate its formation into acrylamide during food processing.
References
- 1. 3-Aminopropanamide hydrochloride | 64017-81-8 | Benchchem [benchchem.com]
- 2. 3-Aminopropanamide hydrochloride | C3H9ClN2O | CID 22222288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. scbt.com [scbt.com]
- 5. 3-Aminopropanamide hydrochloride AldrichCPR [sigmaaldrich.com]
- 6. 3-aminopropanamide [myskinrecipes.com]
- 7. researchgate.net [researchgate.net]
- 8. The Formation of Acrylamide from and Its Reduction by 3-Aminopropanamide Occur Simultaneously During Thermal Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acrylamide formation in food: a mechanistic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. food.gov.uk [food.gov.uk]
